molecular formula C6H5F3N2O2S B15067382 Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate CAS No. 445-21-6

Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

Cat. No.: B15067382
CAS No.: 445-21-6
M. Wt: 226.18 g/mol
InChI Key: MZIUIFSHEVIMRL-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is a thiazole derivative characterized by a trifluoromethyl group at position 4 and an amino group at position 2 of the heterocyclic ring. Its structural features, such as the electron-withdrawing trifluoromethyl group and the nucleophilic amino group, influence its reactivity, stability, and biological activity.

Properties

IUPAC Name

methyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2S/c1-13-4(12)2-3(6(7,8)9)11-5(10)14-2/h1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIUIFSHEVIMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856975
Record name Methyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445-21-6
Record name Methyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is a heterocyclic compound containing both sulfur and nitrogen atoms, belonging to the thiazole family. Thiazoles are known for their diverse biological activities and applications in medicinal chemistry, making this compound significant in pharmaceutical development.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology It is investigated for its potential as an antimicrobial and antifungal agent.
  • Medicine It is explored for its anticancer properties and as a potential drug candidate for various diseases.
  • Industry It is utilized in the synthesis of agrochemicals and other bioactive molecules.

Thiazole derivatives exhibit a wide range of biological activities, including antioxidant, analgesic, antibacterial, antifungal, anticancer, and antiviral properties. Modifications to the thiazole scaffold can enhance its biological efficacy, with the presence of electron-withdrawing groups like trifluoromethyl at position 4 significantly influencing the compound's activity against various pathogens.

Antimicrobial Activity

This compound has demonstrated potent antimicrobial properties against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4.51–4.60 mM
Escherichia coli3.92–4.01 mM
Bacillus subtilis1.95–3.91 μg/mL

These findings suggest that this compound possesses significant antibacterial activity, particularly against Gram-positive bacteria. Certain analogs within the 2-aminothiazole series also showed significant antibacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.1 µM.

Anticancer Activity

The anticancer properties of 2-amino-4-(trifluoromethyl)thiazole derivatives have been investigated, with synthesized compounds demonstrating varying degrees of cytotoxicity against cancer cell lines, including human lung adenocarcinoma (A549) and gastric carcinoma (HCT116). Some derivatives exhibited IC50 values in the low micromolar range, indicating promising potential as anticancer agents.

A detailed structure-activity relationship (SAR) analysis performed on thiazole derivatives identified key structural features that enhance their anticancer activity. The presence of specific substituents at the C-2 and C-4 positions of the thiazole ring significantly influenced their efficacy. For instance, compounds with a phenyl urea moiety at the C-4 position showed enhanced activity compared to simpler analogs. Certain thiazole derivatives have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Melting Point (°C) Key Functional Groups Biological Activity/Application Reference
Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate 2-NH₂, 4-CF₃, 5-COOCH₃ N/A Amino, trifluoromethyl, ester Intermediate for SIRT2 inhibitors
Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate (1) 4-Br₂CH, 2-ClPh, 5-COOCH₃ N/A Dibromomethyl, chloroarene Antiviral (yellow fever virus)
Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate (S11e) 4-CF₃, 5-COOCH₂CH₃ N/A (oil) Trifluoromethyl, ethyl ester Intermediate for further derivatization
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid 2-CH₃, 4-CF₃, 5-COOH N/A Methyl, carboxylic acid Intermediate for thiazole fungicides
Ethyl 2-(3-benzylureido)-4-(4-bromophenyl)thiazole-5-carboxylate 2-ureido, 4-BrPh, 5-COOCH₂CH₃ N/A Ureido, bromoarene SIRT2 inhibition (27% yield)
Methyl 4-(dibromomethyl)-2-(4-methoxyphenyl)thiazole-5-carboxylate (6h) 4-Br₂CH, 2-MeOPh, 5-COOCH₃ 104–106 Dibromomethyl, methoxyarene Antiviral screening

Key Observations :

  • Trifluoromethyl vs. Dibromomethyl : The trifluoromethyl group enhances metabolic stability and lipophilicity compared to dibromomethyl analogs, which are bulkier and more prone to hydrolysis .
  • Amino Group Reactivity: The 2-amino group in the target compound allows for derivatization (e.g., ureido formation in ), unlike non-amino analogs like S11e .
  • Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., ) improve cell permeability compared to carboxylic acids (), which are more polar and suited for ionic interactions.

Crystallographic and Stability Data

  • Coplanarity: In Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate (), the thiazole and phenyl rings are nearly coplanar, enhancing π-π stacking in biological targets. The target compound’s amino group may disrupt coplanarity, altering binding modes.
  • Thermal Stability : Methyl esters (e.g., ) generally have lower melting points (104–106°C) compared to carboxylic acids (>360°C for ), reflecting differences in intermolecular forces.

Biological Activity

Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, anticancer, and antiviral activities, supported by data tables and relevant research findings.

Overview of Thiazole Compounds

Thiazoles are heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen atoms. Their derivatives exhibit a wide range of biological activities, making them significant in pharmaceutical development. Compounds containing the thiazole ring have been associated with antioxidant, analgesic, antibacterial, antifungal, anticancer, and antiviral properties .

Synthesis and Structure-Activity Relationship (SAR)

This compound can be synthesized through various methods that involve the introduction of functional groups at specific positions on the thiazole ring. The structure-activity relationship (SAR) studies indicate that modifications to the thiazole scaffold can enhance its biological efficacy. For instance, the presence of electron-withdrawing groups such as trifluoromethyl at position 4 significantly influences the compound's activity against various pathogens .

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit potent antimicrobial properties. This compound has been evaluated for its activity against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4.51–4.60 mM
Escherichia coli3.92–4.01 mM
Bacillus subtilis1.95–3.91 μg/mL

These findings suggest that this compound possesses significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicate that derivatives of thiazoles can induce cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM)
K562 (leukemia)0.5
HepG2 (liver cancer)1.98

The presence of specific substituents on the thiazole ring enhances cytotoxicity, with certain derivatives showing promising results in inhibiting cancer cell proliferation .

Antiviral Activity

In addition to antimicrobial and anticancer properties, thiazole derivatives have shown antiviral activity. This compound has been tested against various viral strains:

Viral Strain Effective Concentration (EC50)
Dengue Virus12 µM
West Nile Virus15 µM

These results indicate that the compound may serve as a lead for developing antiviral agents targeting flaviviruses .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against MRSA and other resistant strains, highlighting this compound as one of the most effective compounds with an MIC value significantly lower than traditional antibiotics like vancomycin .
  • Cytotoxicity Studies : In vitro studies on human leukemia cells demonstrated that modifications to the methyl group at position 4 enhanced the anticancer activity of thiazole derivatives, with some achieving IC50 values below 1 µM .
  • Antiviral Activity Assessment : Research focusing on flavivirus infections noted that compounds with trifluoromethyl substitutions exhibited improved antiviral properties compared to their non-substituted counterparts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using precursors like α-haloketones or thiourea derivatives. For example, hydrolysis of ethyl esters (e.g., Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate) under basic conditions (NaOH/ethanol) followed by acidification yields carboxylic acid derivatives, which can be esterified to obtain the methyl ester . Optimization involves monitoring reaction progress via TLC, controlling temperature (reflux conditions), and using catalysts (e.g., triethylamine) to improve yields .
  • Data Analysis : Purity is confirmed by melting point analysis and spectroscopic techniques (¹H/¹³C NMR, IR). For instance, IR peaks at ~1700 cm⁻¹ confirm the ester carbonyl group .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Crystals are grown via slow evaporation (e.g., ethanol/ethyl acetate). The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography .
  • Key Parameters : Bond lengths (e.g., C–S in thiazole: ~1.73 Å) and dihedral angles (e.g., thiazole-phenyl planarity) are compared to literature values .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are contradictions in data resolved?

  • Methodology : ¹H/¹³C NMR, IR, and mass spectrometry (HRMS) are essential. For example, the trifluoromethyl group shows distinct ¹⁹F NMR shifts (~-60 ppm) . Contradictions (e.g., unexpected splitting in NMR) may arise from impurities or tautomerism; resolution involves recrystallization or advanced techniques like 2D NMR (COSY, HSQC) .

Advanced Research Questions

Q. How do substituents (e.g., trifluoromethyl vs. phenyl) influence the electronic properties and reactivity of thiazole derivatives?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) assess electron density maps and frontier molecular orbitals. The trifluoromethyl group enhances electrophilicity at the 5-position, facilitating nucleophilic substitution .
  • Experimental Validation : Compare reaction rates of this compound with phenyl-substituted analogs (e.g., Ethyl 2-amino-4-phenylthiazole-5-carboxylate) under identical conditions .

Q. What strategies are effective in resolving byproducts during synthesis, such as unexpected ring-opening or isomerization?

  • Case Study : In , refluxing with thionyl chloride led to an unexpected thiazole product due to competing cyclization. Troubleshooting includes adjusting stoichiometry, solvent polarity, or using milder reagents (e.g., PCl₃ instead of SOCl₂) .
  • Analytical Tools : LC-MS identifies byproducts; column chromatography (silica gel, hexane/ethyl acetate gradient) isolates pure compounds .

Q. How can computational docking studies predict the biological activity of this compound derivatives?

  • Methodology : Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., enzymes). The trifluoromethyl group’s hydrophobicity may enhance binding to hydrophobic pockets .
  • Validation : Compare docking scores with in vitro assays (e.g., IC₅₀ values for antimicrobial activity) .

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